molecular formula C18H12BrClN4O B2686288 1-(4-bromophenyl)-5-(3-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326826-87-2

1-(4-bromophenyl)-5-(3-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2686288
CAS RN: 1326826-87-2
M. Wt: 415.68
InChI Key: GVVCPUMVWCNWHU-UHFFFAOYSA-N
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Description

“1-(4-bromophenyl)-5-(3-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound that belongs to the class of pyrazolines . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Scientific Research Applications

Synthesis and Biological Activity

1-(4-bromophenyl)-5-(3-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been extensively studied for its synthesis and biological activity. Research has demonstrated its application in the synthesis of novel compounds with potential biological properties. For instance, a study explored the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, investigating their anti-cancer and anti-5-lipoxygenase activities, indicating their potential in medicinal chemistry (Rahmouni et al., 2016).

Antimicrobial Applications

The compound has also been researched for its antimicrobial properties. A study focused on synthesizing pyrimidine derivatives and testing their antimicrobial activity, demonstrating the compound's relevance in developing new antimicrobial agents (El‐Wahab et al., 2015).

Anti-Inflammatory and Non-Ulcerogenic Properties

Another significant area of research is the exploration of the compound's anti-inflammatory properties. A study synthesized pyrazolo[3,4-d]pyrimidine derivatives and evaluated them for their anti-inflammatory properties, finding that certain derivatives showed high activity and minimal ulcerogenic effects (Auzzi et al., 1983).

Synthesis of Pyrazolo[3,4-d]pyrimidine Nucleosides

The compound has been used in the synthesis of pyrazolo[3,4-d]pyrimidine nucleosides, which were tested for their biological activity, including antiviral and antitumor activities. This research indicates the compound's potential in the development of therapeutic agents (Cottam et al., 1984).

Adenosine Receptor Affinity

Research has also been conducted on the affinity of pyrazolo[3,4-d]pyrimidine analogues for adenosine receptors, indicating the compound's potential application in the development of drugs targeting these receptors (Harden et al., 1991).

In Vivo Activity on Bcr-Abl T315I Mutant

The compound has shown promising results in targeting specific mutations in cancer cells. A study investigating pyrazolo[3,4-d]pyrimidines for activity against the Bcr-Abl T315I mutant in leukemia cells demonstrated the compound's potential in targeted cancer therapy (Radi et al., 2013).

Antimicrobial and Cytotoxicity Studies

Further research has been conducted on pyrazolo[3,4-d]pyrimidine derivatives for their antimicrobial and cytotoxic activities, contributing to the development of new antimicrobial and anticancer agents (Hassaneen et al., 2019).

properties

IUPAC Name

1-(4-bromophenyl)-5-[(3-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrClN4O/c19-13-4-6-15(7-5-13)24-17-16(9-22-24)18(25)23(11-21-17)10-12-2-1-3-14(20)8-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVCPUMVWCNWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-5-(3-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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